(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate (R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790040
InChI: InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate

CAS No.:

Cat. No.: VC15790040

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate
Standard InChI InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1
Standard InChI Key SUGHGXRTEJXEIS-SNVBAGLBSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC=C(C=C1)CO)N
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)CO)N

Introduction

Chemical Identity and Structural Features

The compound (R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate has the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. Its IUPAC name, methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate, reflects its stereochemistry and functional groups:

  • A chiral center at the C2 position (R-configuration) critical for enantioselective interactions.

  • A hydroxymethyl group (-CH₂OH) on the para position of the phenyl ring, enhancing solubility and hydrogen-bonding potential.

  • A methyl ester moiety (-COOCH₃) influencing metabolic stability and bioavailability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol
Chiral CenterC2 (R-configuration)
Functional GroupsAmino, hydroxymethyl, ester

The compound’s stereochemistry is pivotal for its biological activity, as enantiomeric purity often determines receptor binding affinity .

Synthesis and Stereochemical Considerations

Synthesizing (R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate requires strategies that ensure high enantiomeric excess (ee). Industrial and academic protocols typically employ:

  • Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes or organocatalysts, induce stereoselectivity during the formation of the amino ester backbone.

  • Resolution Techniques: Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) separates enantiomers post-synthesis.

A notable challenge is preserving the hydroxymethyl group’s integrity under reaction conditions. Protective groups like silyl ethers or acetals are often employed to prevent oxidation or undesired side reactions . For example, deuterated analogs synthesized via isotopic labeling (e.g., propan-2-yl-D₇) demonstrate the compound’s adaptability in tracer studies .

TargetMechanismPotential Application
NMDA ReceptorsAllosteric modulationNeuroprotection
COX-2 EnzymeCompetitive inhibitionAnti-inflammatory therapy
Cytokine ReleaseDownregulation of TNF-α/IL-6Autoimmune disease management

Applications in Drug Development

Prodrug Design

The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This enhances membrane permeability and delays metabolic clearance, extending therapeutic effects .

Isotopic Labeling for Metabolic Studies

Deuterated variants (e.g., propan-2-yl-D₇) enable tracking via mass spectrometry or NMR, elucidating metabolic pathways and pharmacokinetic profiles . Such studies are critical for optimizing dosage regimens and minimizing off-target effects.

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